molecular formula C16H20N4O3S B4691947 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide

Cat. No. B4691947
M. Wt: 348.4 g/mol
InChI Key: CXGOAOLUPTVYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide is a chemical compound with potential therapeutic applications in various fields of research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and the inhibition of antiapoptotic proteins like Bcl-2. In inflammation, it has been found to inhibit the expression of proinflammatory genes and cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In inflammation, it has been shown to decrease the production of proinflammatory cytokines, reduce the infiltration of immune cells, and improve tissue damage and repair. In neurodegenerative diseases, it has been shown to enhance cognitive function, reduce oxidative stress and inflammation, and protect neurons from degeneration and death.

Advantages and Limitations for Lab Experiments

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications in various fields of research. However, there are also some limitations to its use, such as its potential toxicity and side effects, its limited solubility in aqueous solutions, and its complex mechanism of action that requires further investigation.

Future Directions

There are several future directions for the research and development of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide. One direction is to explore its potential applications in other fields of research, such as cardiovascular disease, diabetes, and infectious diseases. Another direction is to investigate its structure-activity relationship and optimize its pharmacological properties, such as its potency, selectivity, and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which could lead to the development of more effective and specific therapeutic agents based on this compound.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to exhibit antiproliferative and proapoptotic effects on cancer cells, particularly in breast cancer and leukemia. In inflammation research, it has been found to inhibit the production of proinflammatory cytokines and reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. In neurodegenerative disease research, it has been demonstrated to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-23-9-13-19-20-16(24-13)18-15(22)11-5-7-12(8-6-11)17-14(21)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGOAOLUPTVYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide
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N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide

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